molecular formula C21H14O3 B8245297 2,2'-Dihydroxy-[1,1'-binaphthalene]-3-carbaldehyde

2,2'-Dihydroxy-[1,1'-binaphthalene]-3-carbaldehyde

Cat. No. B8245297
M. Wt: 314.3 g/mol
InChI Key: CZQYPRJUZNAMEG-UHFFFAOYSA-N
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Description

2,2'-Dihydroxy-[1,1'-binaphthalene]-3-carbaldehyde is a useful research compound. Its molecular formula is C21H14O3 and its molecular weight is 314.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Recognition and Supramolecular Gels

2,2'-Dihydroxy-[1,1'-binaphthalene]-3-carbaldehyde has been found to play a significant role in enantioselective self-assembly, forming gels or solutions with chiral amines. This process, involving intermolecular hydrogen bonds, π-π stacking, and chirality-induced interactions, enables visual and highly selective recognition with minimal interference from similar organic compounds and common ions (Xu et al., 2019).

Asymmetric Synthesis and Catalysis

This compound has been utilized in the preparation of new tridentate ligands for enantioselective synthesis, showcasing its utility in asymmetric catalysis. The synthesis of several enantiomerically pure tridentate ligands has been achieved, demonstrating modest enantioselectivity in certain reactions (Holakovský et al., 2000).

Chiral Salen-type Ligands

The compound has been utilized in the creation of axially dissymmetric chiral Schiff base ligands, effective in catalytic asymmetric addition reactions involving diethylzinc to aldehydes (Shi & Wang, 2002).

Supramolecular Auxiliaries in Asymmetric Catalysis

It has been incorporated in the study of supramolecular aggregation and as ligands in asymmetric 1,2-addition reactions of diethylzinc to aldehydes. This demonstrates its role in enhancing yields and enantioselectivities in such reactions (Gao et al., 2011).

Fluorescence Sensors

This compound derivatives have been used to synthesize fluorescence polymer sensors for visual detection of specific anions, demonstrating their potential in analytical chemistry (Li et al., 2014).

NMR Analysis

The compound has been applied in NMR analysis for determining the absolute configuration of chiral diols and amines. This underscores its utility in stereochemical analysis in organic chemistry (Fukui & Fukushi, 2003, 2010).

Coordination Polymers and Photoluminescence

It has been used in the synthesis of coordination polymers with metals like cadmium, displaying unique structural and photoluminescent properties. This points to its application in material science and coordination chemistry (Zhang et al., 2006).

properties

IUPAC Name

3-hydroxy-4-(2-hydroxynaphthalen-1-yl)naphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O3/c22-12-15-11-14-6-2-4-8-17(14)20(21(15)24)19-16-7-3-1-5-13(16)9-10-18(19)23/h1-12,23-24H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQYPRJUZNAMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C(=CC4=CC=CC=C43)C=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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